2-(2-Pyridylamino)isonicotinohydrazide
Overview
Description
“2-(2-Pyridylamino)isonicotinohydrazide”, commonly known as PAIH, is an organic compound. It is composed of C10H9N3H+ (DPAH+) cations and [ZnCl4]2− anions .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a Schiff base receptor was synthesized by an equimolar reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol . Another compound, (E)-N-[1-(2-pyridinyl)ethylidene]-isonicotinohydrazide (HL), was synthesized and its two lanthanide(III) complexes were prepared .
Molecular Structure Analysis
The structure of the title compound, (C10H10N3)2[ZnCl4], is composed of C10H9N3H+ (DPAH+) cations and [ZnCl4]2− anions. The two pyridyl rings of DPAH+ are approximately coplanar, with a dihedral angle of 7.2 (2)° between their corresponding least-squares planes .
Chemical Reactions Analysis
The compound has been used in the formation of chemically stable fluorescent derivatives for structural/functional analysis . It has also been involved in the formation of complexes with other compounds .
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H11N5O and its molecular weight is 229.24 g/mol.
Mechanism of Action
While the exact mechanism of action for “2-(2-Pyridylamino)isonicotinohydrazide” is not specified in the search results, isoniazid, a similar compound, is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .
Safety and Hazards
Future Directions
The synthesized compounds based on pyridoxine were evaluated for their antimycobacterial activity on M. tuberculosis H37Rv strain. The most potent compound showed good activity on H37Rv strain and on clinical isolates of M. tuberculosis with multidrug-resistant tuberculosis (TB) profile included first- and second-line drugs . This suggests that “2-(2-Pyridylamino)isonicotinohydrazide” and similar compounds could have potential applications in the treatment of tuberculosis in the future.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)pyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-16-11(17)8-4-6-14-10(7-8)15-9-3-1-2-5-13-9/h1-7H,12H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJWXMGXAMGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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